molecular formula C17H23N3O B15150012 3-[(4-Methylpiperazin-1-yl)amino]-5-phenylcyclohex-2-en-1-one

3-[(4-Methylpiperazin-1-yl)amino]-5-phenylcyclohex-2-en-1-one

Katalognummer: B15150012
Molekulargewicht: 285.4 g/mol
InChI-Schlüssel: UKECOJASDLXZDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-Methylpiperazin-1-yl)amino]-5-phenylcyclohex-2-en-1-one is a complex organic compound that features a piperazine ring, a phenyl group, and a cyclohexene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylpiperazin-1-yl)amino]-5-phenylcyclohex-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-methylpiperazine with a suitable cyclohexenone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(4-Methylpiperazin-1-yl)amino]-5-phenylcyclohex-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-[(4-Methylpiperazin-1-yl)amino]-5-phenylcyclohex-2-en-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[(4-Methylpiperazin-1-yl)amino]-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. This inhibition can lead to the suppression of cancer cell growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Amino-4-(4-methylpiperazin-1-yl)benzoic acid
  • 3-(4-Methylpiperazin-1-yl)propanoic acid
  • 4-[(4-Methyl-1-piperazinyl)methyl]-N-[3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide

Uniqueness

3-[(4-Methylpiperazin-1-yl)amino]-5-phenylcyclohex-2-en-1-one is unique due to its specific structural features, such as the combination of a piperazine ring with a cyclohexene ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C17H23N3O

Molekulargewicht

285.4 g/mol

IUPAC-Name

3-[(4-methylpiperazin-1-yl)amino]-5-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C17H23N3O/c1-19-7-9-20(10-8-19)18-16-11-15(12-17(21)13-16)14-5-3-2-4-6-14/h2-6,13,15,18H,7-12H2,1H3

InChI-Schlüssel

UKECOJASDLXZDU-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)NC2=CC(=O)CC(C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.